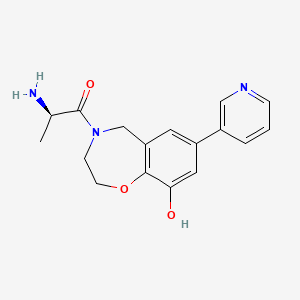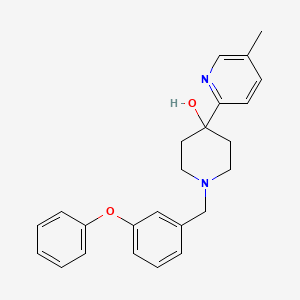![molecular formula C17H24ClN3O3S B5305225 2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide](/img/structure/B5305225.png)
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{4-[(4-chlorophenyl)sulfonyl]-1-piperazinyl}-N-cyclopentylacetamide, commonly known as CSPC, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. CSPC is a piperazine derivative that has been synthesized using a specific method.
作用機序
The exact mechanism of action of CSPC is not fully understood, but it is believed to act as a dopamine D2 receptor antagonist. This action is responsible for its antipsychotic effects. CSPC also acts as a serotonin 5-HT1A receptor agonist, which is responsible for its antidepressant and anxiolytic effects. Additionally, CSPC has been shown to inhibit the activity of acetylcholinesterase, which is responsible for the breakdown of acetylcholine in the brain. This action is believed to be responsible for its potential use in the treatment of neurodegenerative disorders.
Biochemical and Physiological Effects:
CSPC has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of dopamine and serotonin in the brain, which are responsible for its antipsychotic, antidepressant, and anxiolytic effects. CSPC has also been shown to decrease the levels of inflammatory cytokines and prostaglandins, which are responsible for its anti-inflammatory and analgesic effects.
実験室実験の利点と制限
CSPC has several advantages for lab experiments. It is a highly pure compound that can be easily synthesized using a specific method. Additionally, CSPC has been extensively studied for its potential applications in various areas of scientific research. However, there are some limitations to the use of CSPC in lab experiments. Its exact mechanism of action is not fully understood, and it may exhibit different effects in different animal models.
将来の方向性
There are several future directions for the study of CSPC. It has the potential to be used in the treatment of various neuropsychiatric disorders such as schizophrenia, depression, and anxiety. Additionally, CSPC may have potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Further studies are needed to fully understand the mechanism of action of CSPC and its potential applications in various areas of scientific research.
合成法
CSPC can be synthesized using a specific method that involves the reaction of 4-chlorobenzenesulfonyl chloride with piperazine in the presence of a base. The resulting product is then reacted with cyclopentylacetyl chloride to obtain CSPC. The synthesis method is efficient and yields a high purity product that can be used for various scientific research applications.
科学的研究の応用
CSPC has been extensively studied for its potential applications in various areas of scientific research. It has been shown to exhibit antipsychotic, antidepressant, and anxiolytic effects in animal models. CSPC has also been studied for its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Additionally, CSPC has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of pain and inflammation.
特性
IUPAC Name |
2-[4-(4-chlorophenyl)sulfonylpiperazin-1-yl]-N-cyclopentylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O3S/c18-14-5-7-16(8-6-14)25(23,24)21-11-9-20(10-12-21)13-17(22)19-15-3-1-2-4-15/h5-8,15H,1-4,9-13H2,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGQJWCACUBFPJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(4-chlorophenyl)sulfonyl]piperazin-1-yl}-N-cyclopentylacetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2-ethoxybenzyl)methyl{[3-(4-pyridinyl)-5-isoxazolyl]methyl}amine](/img/structure/B5305144.png)
![ethyl 5-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furyl)methylene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305151.png)
![2-(thiomorpholin-4-ylsulfonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B5305158.png)
![ethyl 2-(3-bromo-4,5-dimethoxybenzylidene)-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5305165.png)
![4-benzyl-5-{1-[(6-methyl-2-pyridinyl)carbonyl]-4-piperidinyl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5305168.png)
![1-[2-(dimethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5305175.png)

![5-chloro-4-(methylamino)-2-[3-(trifluoromethyl)phenyl]-3(2H)-pyridazinone](/img/structure/B5305193.png)

![N-{[2-(3,4-difluorophenoxy)pyridin-3-yl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B5305206.png)
![3-{5-[(3,5-dimethylphenoxy)methyl]-2-furyl}-1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-2-propen-1-one](/img/structure/B5305215.png)
![N-[(3S*,4R*)-4-hydroxytetrahydrofuran-3-yl]-5-[(2-methoxyphenoxy)methyl]-N-methyl-1H-pyrazole-3-carboxamide](/img/structure/B5305220.png)
![2-[(2-methylbenzyl)thio]-6-nitro-1H-benzimidazole](/img/structure/B5305232.png)
![3-isopropyl-6-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5305240.png)